![molecular formula C10H6ClNO2 B1455344 3-Chloroquinoline-2-carboxylic acid CAS No. 1803567-61-4](/img/structure/B1455344.png)
3-Chloroquinoline-2-carboxylic acid
Overview
Description
3-Chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the third position and a carboxylic acid group at the second position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroquinoline-2-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (DMF and POCl3) to introduce the formyl group at the desired position, followed by chlorination and oxidation steps . Another approach involves the condensation of quinoline derivatives with appropriate reagents to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of transition metal-catalyzed reactions, green chemistry approaches, and solvent-free conditions to minimize environmental impact and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives .
Scientific Research Applications
Biological Activities
3-Chloroquinoline-2-carboxylic acid and its derivatives have been extensively studied for their biological properties. Some notable activities include:
- Antimicrobial Properties : Compounds containing the quinoline structure have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of the chloro group enhances the compound's antibacterial activity by affecting the cell wall synthesis of bacteria.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, certain synthesized derivatives have demonstrated high antiproliferative activity against various cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells.
- Antimalarial Effects : Similar to other quinoline derivatives, this compound has been investigated for its potential as an antimalarial agent. Its structural similarities to known antimalarial drugs like chloroquine suggest it could inhibit the growth of Plasmodium species .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis, particularly in creating more complex heterocyclic compounds. Key synthetic applications include:
- Synthesis of Heterocycles : this compound can be utilized to synthesize various heterocyclic compounds through reactions such as cyclization and condensation. For example, it has been employed in the synthesis of novel naphthyridine derivatives with promising biological activities .
- Formation of Anticancer Agents : The compound has been used to create new analogs that show enhanced anticancer properties compared to their parent structures. Modifications at different positions on the quinoline ring can lead to compounds with improved efficacy and selectivity against cancer cells .
Case Study 1: Antimicrobial Activity
A study evaluated the antibacterial effects of several derivatives of this compound against common pathogens. The results indicated that specific modifications led to increased potency against resistant strains of bacteria, suggesting potential for development into new antibiotic therapies .
Case Study 2: Anticancer Drug Development
In a series of experiments, researchers synthesized a range of this compound derivatives and tested their effects on human cancer cell lines. Several compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer activity. These findings support further exploration into clinical applications for these derivatives .
Data Table: Summary of Biological Activities and Synthetic Applications
Mechanism of Action
The mechanism of action of 3-Chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits enzymes such as phospholipase A2 by binding to the active site and preventing substrate access. This inhibition disrupts the production of inflammatory mediators, making it a potential anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Quinoline-2-carboxylic acid: Lacks the chlorine atom, resulting in different chemical properties and biological activities.
3-Bromoquinoline-2-carboxylic acid: The bromine atom imparts different reactivity compared to chlorine, affecting its use in synthesis and biological studies.
Uniqueness
3-Chloroquinoline-2-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Biological Activity
3-Chloroquinoline-2-carboxylic acid is a significant compound within the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, comparative effectiveness, and relevant case studies.
Chemical Structure and Properties
This compound features a chlorine atom at the third position and a carboxylic acid group at the second position of the quinoline ring. This unique structure imparts distinct chemical properties that influence its biological activity.
The primary mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit several key enzymes, including:
- Phospholipase A2 : Inhibition prevents the production of inflammatory mediators, suggesting potential anti-inflammatory applications.
- Cyclooxygenase-2 (COX-2) : This inhibition may contribute to pain relief and anti-inflammatory effects.
- 5-Lipoxygenase : Inhibition can reduce leukotriene synthesis, impacting allergic and inflammatory responses.
Antimicrobial Activity
This compound demonstrates notable antimicrobial properties. Research indicates it can inhibit the growth of various bacterial strains. For instance, derivatives of quinoline carboxylic acids have exhibited significant antibacterial activity against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In one study, specific derivatives showed inhibition zones ranging from 11.00 mm to 12.00 mm against these pathogens, comparable to standard antibiotics like amoxicillin .
Antioxidant Activity
The compound also exhibits antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) revealed that certain derivatives possess strong radical scavenging activity, with IC50 values indicating effective antioxidant capacity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
Quinoline-2-carboxylic acid | Lacks chlorine; different reactivity | Limited antimicrobial activity |
3-Bromoquinoline-2-carboxylic acid | Bromine substitution alters properties | Varies in enzyme inhibition |
2-Chloroquinoline-3-carboxylic acid | Similar structure but different position of functional groups | Varies in biological efficacy |
This comparison highlights how the positioning of functional groups significantly affects both chemical reactivity and biological activity.
Case Studies
- Inhibition of Protein Kinase CK2 : A study synthesized various quinoline derivatives, including those related to this compound. Among them, several compounds showed IC50 values ranging from 0.65 to 18.2 μM against CK2, indicating their potential as therapeutic agents in cancer treatment .
- Antibacterial Efficacy : A series of chloroquinoline analogs were evaluated for antibacterial properties. The findings indicated that specific derivatives exhibited superior activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), suggesting that modifications to the quinoline structure can enhance efficacy against challenging pathogens .
Properties
IUPAC Name |
3-chloroquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSYXJLUCGGLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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